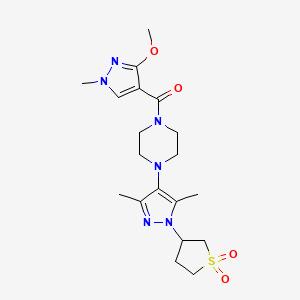
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H28N6O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone represents a novel structure in medicinal chemistry, particularly within the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes multiple functional groups conducive to biological activity. Its IUPAC name can be broken down as follows:
- Core Structure : Pyrazole rings
- Functional Groups : Dioxidotetrahydrothiophene, methoxy, and piperazine components
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound demonstrates significant inhibitory effects on cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been demonstrated in several studies:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Example A | 0.07 | COX-2 |
| Example B | 0.08 | COX-1 |
These values suggest that the compound may effectively reduce inflammation by modulating key pathways involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. The compound has shown efficacy against a range of bacterial strains:
- Bacterial Assays : Minimum inhibitory concentrations (MIC) for Gram-positive and Gram-negative bacteria indicate a broad-spectrum antimicrobial activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : Interaction with various receptors can alter cellular signaling pathways, enhancing its therapeutic potential.
- Gene Expression Regulation : The ability to influence gene expression related to cell proliferation and inflammation is a critical aspect of its action .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on GIRK Channels : A series of tetrahydrothiophenes were characterized as GIRK channel activators, suggesting potential neurological applications .
- Anticancer Screening : A recent screening identified several pyrazole derivatives with promising anticancer activity against MCF-7 breast cancer cells .
特性
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4S/c1-13-17(14(2)25(20-13)15-5-10-30(27,28)12-15)23-6-8-24(9-7-23)19(26)16-11-22(3)21-18(16)29-4/h11,15H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCKNCLORUPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














